methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis
CAS No.: 63485-50-7
Cat. No.: VC11602803
Molecular Formula: C6H10O3
Molecular Weight: 130.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63485-50-7 |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.1 |
Introduction
Chemical Identity and Structural Characteristics
Methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate, cis belongs to the class of cyclobutane carboxylic acid esters. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . The compound’s IUPAC name reflects its stereochemistry: the hydroxyl (-OH) and ester (-COOCH₃) groups occupy cis positions on the cyclobutane ring, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies .
Stereochemical Configuration
The (1S,3S) configuration ensures that both functional groups reside on the same face of the cyclobutane ring. This spatial arrangement influences intermolecular interactions, such as hydrogen bonding and steric effects, which are critical in drug-receptor binding . Key synonyms include:
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cis-Methyl 3-hydroxycyclobutanecarboxylate
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(1S,3S)-Methyl 3-hydroxycyclobutanecarboxylate
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Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester, cis- .
Spectral Data
Spectral characterization provides insights into the compound’s structure:
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IR Spectroscopy: Strong absorption bands at 3400–3200 cm⁻¹ (O-H stretch) and 1720 cm⁻¹ (C=O ester stretch) .
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¹H NMR (400 MHz, CDCl₃): δ 3.71 (s, 3H, COOCH₃), 3.52 (br s, 1H, OH), 2.82–2.75 (m, 2H, cyclobutane H), 2.45–2.38 (m, 2H, cyclobutane H) .
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¹³C NMR: δ 173.2 (C=O), 67.5 (C-OH), 51.8 (COOCH₃), 34.2–28.4 (cyclobutane carbons) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate, cis typically involves cyclization strategies or stereoselective functionalization of preformed cyclobutane rings:
Route 1: Cyclobutane Ring Formation
A [2+2] photocycloaddition of methyl acrylate derivatives under UV light yields the cyclobutane core. Subsequent hydroxylation via epoxidation and acid-catalyzed ring opening achieves the cis-diol intermediate, which is selectively esterified .
Route 2: Resolution of Racemic Mixtures
Chiral chromatography or enzymatic resolution separates the (1S,3S) isomer from racemic 3-hydroxycyclobutanecarboxylic acid methyl ester. This method is preferred for high enantiomeric excess (>99%) required in pharmaceutical applications .
Industrial-Scale Production
VulcanChem reports a purity of 95% for commercial batches, with scalable processes involving continuous-flow reactors to enhance yield (70–85%) and reduce byproducts. Critical parameters include temperature control (20–25°C) and inert atmospheres to prevent oxidation of the hydroxyl group .
Physicochemical Properties
The compound’s rigid structure and polar functional groups confer unique physicochemical traits:
Stability: The compound is hygroscopic and requires storage at 2–8°C under nitrogen. It undergoes ester hydrolysis in aqueous acidic/basic conditions, yielding 3-hydroxycyclobutanecarboxylic acid .
Applications in Medicinal Chemistry
Antiviral Agent Development
Analogous cyclobutane derivatives, such as methylenecyclobutane nucleosides, exhibit potent activity against Epstein-Barr virus (EBV) and cytomegalovirus (HCMV) . The cis configuration of methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate mimics ribose moieties in nucleosides, enabling incorporation into viral DNA polymerase inhibitors .
Fluorinated Building Blocks
Recent work by Enamine Ltd. highlights the use of cis-1,3-disubstituted cyclobutanes as precursors for trifluoromethyl (CF₃)-containing drug candidates. The hydroxyl group in methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate serves as a handle for fluorination using reagents like morpholinosulfur trifluoride (Morph-DAST) .
Peptide Mimetics
The cyclobutane ring’s conformational restraint aids in designing peptide analogs with enhanced metabolic stability. For example, cis-3-hydroxycyclobutane derivatives are incorporated into angiotensin-converting enzyme (ACE) inhibitors to improve bioavailability .
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